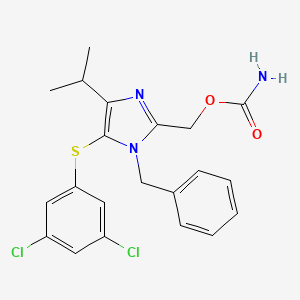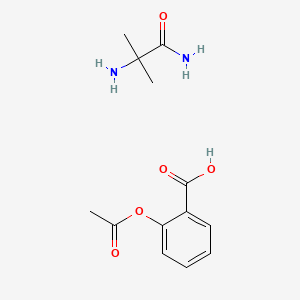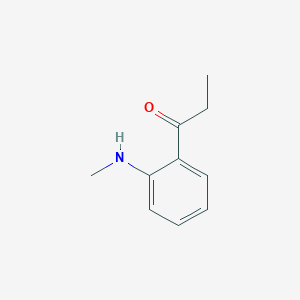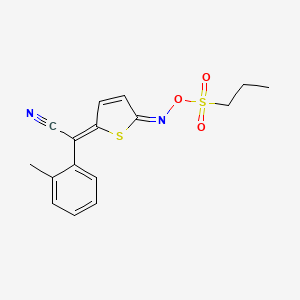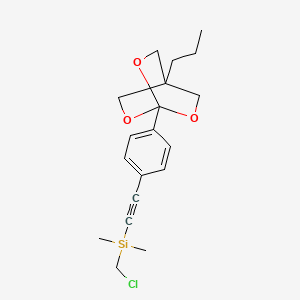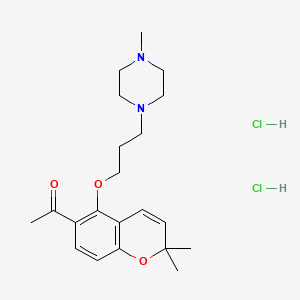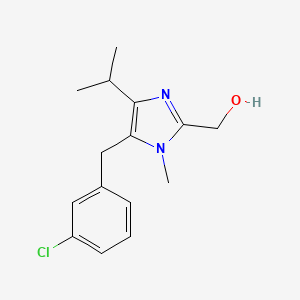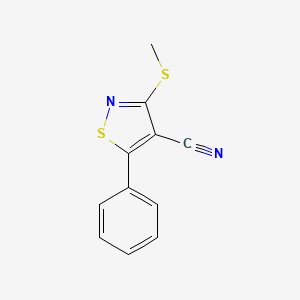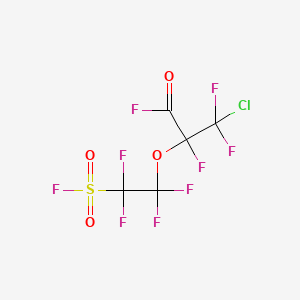
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- is a highly fluorinated organic compound It is known for its unique chemical structure, which includes multiple fluorine atoms and a fluorosulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method includes the reaction of a chlorinated fluorinated alcohol with a fluorosulfonyl fluoride in the presence of a base. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorination techniques and catalysts can enhance the efficiency and selectivity of the synthesis process. Safety measures are crucial due to the reactivity of the fluorinated intermediates and the potential release of toxic by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms or the fluorosulfonyl group are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different fluorinated products.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, resulting in the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of fluorinated derivatives, while hydrolysis can produce fluorinated acids and alcohols.
Applications De Recherche Scientifique
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- exerts its effects involves its ability to interact with various molecular targets. The fluorine atoms and the fluorosulfonyl group can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the activity of enzymes, receptors, and other proteins, thereby influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)-
- 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoyl fluoride
Uniqueness
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- is unique due to the presence of both chlorinated and fluorinated groups, as well as the fluorosulfonyl moiety. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications that require high chemical stability and reactivity.
Propriétés
Numéro CAS |
81126-57-0 |
|---|---|
Formule moléculaire |
C5ClF9O4S |
Poids moléculaire |
362.56 g/mol |
Nom IUPAC |
3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propanoyl fluoride |
InChI |
InChI=1S/C5ClF9O4S/c6-3(9,10)2(8,1(7)16)19-4(11,12)5(13,14)20(15,17)18 |
Clé InChI |
MULWMWPAUVOGLW-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)Cl)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



